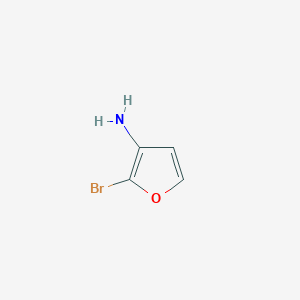

2-Bromo-3-aminofuran

Description

2-Bromo-3-aminofuran is a heterocyclic organic compound featuring a five-membered furan ring substituted with a bromine atom at position 2 and an amino group (-NH₂) at position 3. The furan core, combined with bromine and amino substituents, suggests reactivity patterns influenced by the electron-donating amino group and electron-withdrawing bromine. This combination may render the compound valuable in pharmaceutical or materials synthesis, particularly in cross-coupling reactions or as a building block for functionalized heterocycles.

Propriétés

Formule moléculaire |

C4H4BrNO |

|---|---|

Poids moléculaire |

161.98 g/mol |

Nom IUPAC |

2-bromofuran-3-amine |

InChI |

InChI=1S/C4H4BrNO/c5-4-3(6)1-2-7-4/h1-2H,6H2 |

Clé InChI |

GAGYTQVCNXQMEQ-UHFFFAOYSA-N |

SMILES canonique |

C1=COC(=C1N)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromofuran-3-amine typically involves the bromination of furan followed by amination. One common method involves the bromination of furan using bromine in dimethylformamide at low temperatures. The reaction mixture is then treated with ammonia or an amine source to introduce the amino group at the desired position .

Industrial Production Methods

Industrial production of 2-bromofuran-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromofuran-3-amine undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic aromatic substitution reactions more readily than benzene, with bromination occurring primarily at the 2-position.

Oxidation: The amino group can be oxidized to form corresponding imines, nitriles, oximes, and amides.

Reduction: The compound can undergo reduction reactions to form corresponding amines and other reduced derivatives.

Common Reagents and Conditions

Bromination: Bromine in dimethylformamide at low temperatures.

Oxidation: Hypervalent iodine compounds such as (diacetoxyiodo)benzene in combination with TEMPO as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Bromination: 2-Bromofuran.

Oxidation: Imines, nitriles, oximes, and amides.

Reduction: Corresponding amines and reduced derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

2-Bromo-3-aminofuran has been investigated for its potential antitumor properties. Research indicates that derivatives of aminofurans exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the furan structure can enhance selectivity towards malignant cells while sparing normal cells, suggesting a promising avenue for developing targeted cancer therapies .

Antimicrobial Properties

The compound's structure allows it to interact with biological targets, leading to investigations into its antimicrobial efficacy. The presence of the bromine atom may enhance its reactivity and binding affinity to microbial enzymes or receptors, making it a candidate for developing new antimicrobial agents .

Synthetic Methodologies

Building Block in Organic Synthesis

2-Bromo-3-aminofuran serves as a versatile building block in organic synthesis. It can be utilized in palladium-catalyzed cross-coupling reactions to form C–N bonds, facilitating the synthesis of aniline derivatives and other complex molecules . The ability to introduce functional groups at specific positions on the furan ring enhances its utility in creating diverse chemical entities.

Photoredox Catalysis

Recent advancements have introduced photoredox catalytic methods for synthesizing functionalized aminofurans from α-halo carbonyl substrates. This approach is notable for its sustainability and efficiency, using visible light as a green energy source and minimizing the need for harsh reagents .

Case Studies

Mécanisme D'action

The mechanism of action of 2-bromofuran-3-amine involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to biological activity. The bromine atom can also influence the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Core Structural Differences

- 5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride (C₈H₈BrNO) : Core Structure: Benzofuran (furan fused to benzene) vs. simple furan. Substituents: Bromine at position 5 and amine at position 3. Impact: The fused benzene ring enhances aromatic stability and may reduce reactivity compared to 2-Bromo-3-aminofuran. The molecular weight (214.062 g/mol) is higher due to the additional benzene ring.

- 2-Bromo-3-methylpyridine (C₆H₆BrN) : Core Structure: Pyridine (six-membered nitrogen-containing ring) vs. furan. Substituents: Bromine at position 2 and methyl at position 3. Impact: The nitrogen in pyridine creates a deactivated, electron-deficient ring, contrasting with the oxygen-rich furan. Methyl groups are less polar than amino groups, reducing solubility in polar solvents.

- 2-Amino-5-bromo-3-iodopyridine (C₅H₄BrIN₂) : Core Structure: Pyridine with multiple halogens (Br, I) and an amino group. Substituents: Bromine (position 5), iodine (position 3), and amino (position 2). Impact: The iodine atom increases molecular weight (337.91 g/mol) and may reduce thermal stability. The amino group’s position alters regioselectivity in reactions compared to 2-Bromo-3-aminofuran.

- 2-Bromo-3'-methoxyacetophenone (C₉H₉BrO₂) : Core Structure: Acetophenone (aromatic ketone) vs. furan. Substituents: Bromine on the acetophenone ring and methoxy group. Impact: The ketone functional group is electron-withdrawing, directing electrophilic substitution differently than furan’s oxygen.

Physicochemical Properties

*Estimated based on molecular formula C₄H₃BrNO.

Activité Biologique

2-Bromo-3-aminofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2-bromo-3-aminofuran, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2-Bromo-3-aminofuran is characterized by the presence of a bromine atom and an amino group on a furan ring. The amino group can participate in hydrogen bonding, enhancing interactions with biological molecules, while the bromine atom can influence the compound's reactivity and biological activity.

The biological activity of 2-bromo-3-aminofuran is primarily attributed to its ability to interact with various molecular targets. The amino group facilitates hydrogen bonding, which is crucial for binding to enzymes and receptors. Additionally, the bromine substituent may enhance lipophilicity, affecting the compound's distribution and interaction within biological systems.

Anticholinesterase Activity

Research indicates that derivatives of aminofurans, including 2-bromo-3-aminofuran, exhibit significant anticholinesterase activity. This activity is vital for the development of treatments for neurodegenerative diseases such as Alzheimer's. A study reported that various aminobenzofuran derivatives showed IC50 values ranging from 0.64 to 81.06 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds demonstrating superior inhibitory effects compared to donepezil, a standard Alzheimer’s treatment .

Table 1: Inhibitory Activity of Aminobenzofuran Derivatives

| Compound | IC50 (μM) AChE | IC50 (μM) BuChE |

|---|---|---|

| 5f | 0.64 | 1.68 |

| 5a | 10.5 | 15.0 |

| 5e | 81.06 | 75.0 |

Antioxidant Activity

2-Bromo-3-aminofuran has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. Studies have shown that aminofurans can scavenge free radicals effectively, contributing to their potential as therapeutic agents .

Study on Neuroprotective Effects

A significant study focused on the neuroprotective effects of aminobenzofuran derivatives in cellular models of Alzheimer's disease. Compounds were tested for their ability to inhibit self-induced and AChE-induced amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s pathology. Notably, compounds like 5f demonstrated approximately double the efficacy of donepezil in inhibiting Aβ aggregation at specific concentrations .

Synthesis and Biological Evaluation

In another study, researchers synthesized a series of furan-based compounds, including 2-bromo-3-aminofuran, and evaluated their antibacterial and antifungal activities. The results indicated that these compounds exhibited promising antimicrobial properties, suggesting their potential as novel antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.